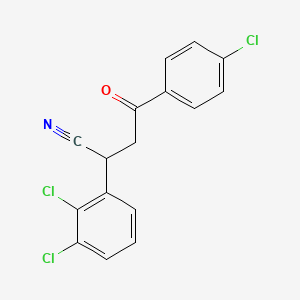

4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile

Description

4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile is a nitrile-substituted butanone derivative featuring two distinct aromatic substituents: a 4-chlorophenyl group at position 4 and a 2,3-dichlorophenyl group at position 2.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3NO/c17-12-6-4-10(5-7-12)15(21)8-11(9-20)13-2-1-3-14(18)16(13)19/h1-7,11H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEHTMAYPZWVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Its structure suggests that it may interact with various biological pathways, making it a candidate for further investigation regarding its therapeutic and toxicological profiles.

Chemical Structure and Properties

The molecular formula of 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile is C₁₁H₈Cl₂N₂O, with a molecular weight of 255.1 g/mol. The compound features multiple chlorinated phenyl groups which may enhance its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈Cl₂N₂O |

| Molecular Weight | 255.1 g/mol |

| CAS Number | 339097-10-8 |

| Storage Temperature | Ambient |

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological activities of 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile.

Antibacterial Activity

Studies have shown that compounds with chlorinated aromatic rings can possess significant antibacterial properties. For instance, derivatives of chlorinated phenyl compounds have been evaluated for their efficacy against various bacterial strains.

- Case Study : A synthesized series of compounds including chlorinated phenyl moieties demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values ranging from 0.63 µM to 6.28 µM against acetylcholinesterase (AChE), indicating potential dual activity as enzyme inhibitors and antibacterial agents .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. In particular, inhibition of acetylcholinesterase (AChE) is significant in the context of neurodegenerative diseases.

- Research Findings : Inhibitory assays indicated that similar compounds can effectively inhibit AChE with varying degrees of potency. Compounds in the same class exhibited IC50 values as low as 1.13 µM, suggesting that 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile may also show promising AChE inhibitory activity .

The biological activity of 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile may be attributed to its ability to interact with specific biological targets:

- Binding Interactions : Molecular docking studies have suggested that similar compounds can bind effectively to target proteins involved in bacterial metabolism and human neurological functions.

- Pharmacokinetics : The lipophilicity imparted by the chlorinated phenyl groups may enhance membrane permeability, facilitating cellular uptake and increasing bioavailability.

Scientific Research Applications

Medicinal Chemistry

4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile has been investigated for its potential therapeutic effects. Its structural analogs have shown promise in the development of anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of related compounds that exhibited cytotoxicity against various cancer cell lines. The findings suggest that modifications to the chlorinated phenyl groups can enhance biological activity and selectivity against cancer cells .

Agrochemical Applications

This compound has also been studied for its potential use as a pesticide or herbicide. The chlorinated phenyl moieties contribute to its effectiveness in disrupting biological processes in pests.

Case Study : Research conducted by agricultural chemists demonstrated that derivatives of 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile exhibited significant insecticidal activity against common agricultural pests. Field trials indicated a marked reduction in pest populations when applied at recommended dosages .

Materials Science

In materials science, this compound is being explored for its potential application in the development of new polymers or coatings with enhanced properties such as thermal stability and chemical resistance.

Case Study : A recent study investigated the incorporation of this compound into polymer matrices to improve their mechanical properties and resistance to environmental degradation. The results indicated that even small amounts of this compound could significantly enhance the durability of the resulting materials .

Data Table: Summary of Applications

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituent positions, halogenation patterns, and functional groups. Below is a systematic comparison with key derivatives identified in the literature:

Structural Analogs with Halogenated Aromatic Substituents

Key Observations :

- Substituent Positions : The target compound’s 2,3-dichlorophenyl group introduces steric bulk and electronic effects distinct from analogs like 4-(3-chlorophenyl)-4-oxobutanenitrile, which lacks a second aromatic substituent.

- Functional Groups : Replacing the nitrile with an ester (e.g., methyl ester derivative ) increases hydrophilicity and may alter metabolic stability.

Analogs with Varied Oxo Positions

Key Observations :

- The oxo group’s position affects molecular conformation and electronic distribution. A terminal oxo (position 4) in the target compound may influence hydrogen-bonding interactions in biological systems compared to mid-chain oxo groups.

Analogs with Non-Chlorinated Substituents

Key Observations :

- Fluorine vs.

- Methyl Groups : Methyl substituents (e.g., 2-methyl in ) decrease polarity but increase steric effects, which could impact molecular packing or enzymatic recognition.

Q & A

Basic Research Question

- Spectroscopic Analysis :

- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2200–2250 cm and ketone (C=O) at ~1700 cm .

- NMR : Aromatic protons from chlorophenyl groups appear as multiplet clusters (δ 7.2–7.8 ppm), with diastereotopic protons near the oxo group (δ 3.5–4.5 ppm) .

- Chromatography : HPLC with UV detection (λ ~254 nm for aromatic systems) to assess purity (>95% as in catalog standards) .

Advanced Consideration

High-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from chlorine atoms (e.g., / ratio). X-ray crystallography for absolute configuration confirmation, though challenges arise due to limited crystallinity in nitrile-containing analogs .

What are the key challenges in synthesizing derivatives of this compound for structure-activity studies?

Advanced Research Question

- Reactivity Conflicts : The electron-withdrawing nitrile group may hinder nucleophilic attacks. Mitigate via protective strategies (e.g., silylation of the nitrile) .

- Side Reactions : Competing pathways during derivatization (e.g., ketone reduction or aryl chloride displacement). Monitor via TLC and quench intermediates selectively .

- Steric Hindrance : The 2,3-dichlorophenyl group limits access to the α-carbon. Use bulky catalysts (e.g., LDA) to direct reactions .

How should researchers address contradictions in spectral data for this compound?

Advanced Research Question

Discrepancies in NMR or IR data may arise from:

- Isomerism : Positional isomerism (e.g., 3-chlorophenyl vs. 4-chlorophenyl in analogs) altering chemical shifts .

- Solvent Effects : Polar solvents (DMSO-d) can shift proton signals. Standardize solvent systems across studies.

- Impurities : Trace solvents or byproducts (e.g., unreacted 2,3-dichlorophenyl precursors). Use preparative HPLC or sublimation .

What biological screening strategies are applicable given limited data on this compound’s activity?

Basic Research Question

Q. Advanced Consideration

- Targeted Delivery : Conjugate with liposomes or PEG to enhance bioavailability, leveraging the nitrile’s compatibility with click chemistry .

What stability considerations are critical for long-term storage?

Basic Research Question

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (as recommended for nitrile analogs) .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group. Confirm stability via periodic FTIR .

How can computational methods guide pharmacological studies of this compound?

Advanced Research Question

- Docking Simulations : Model interactions with G-protein coupled receptors (e.g., CB1 antagonists with chlorophenyl motifs ).

- QSAR Studies : Correlate substituent electronegativity (Cl atoms) with bioactivity using DFT-calculated parameters (e.g., Hammett constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.